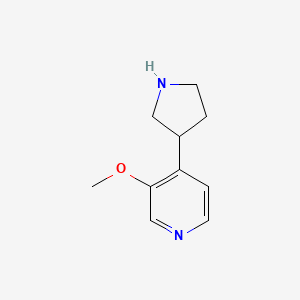
3-Methoxy-4-(3-pyrrolidinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(3-pyrrolidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 3-position and a pyrrolidinyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-pyrrolidinyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
3-Methoxy-4-(3-pyrrolidinyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.
科学的研究の応用
3-Methoxy-4-(3-pyrrolidinyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methoxy-4-(3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group may enhance binding affinity to certain receptors or enzymes, while the methoxy group can influence the compound’s electronic properties and reactivity. Detailed studies on its binding conformation and structure-activity relationship (SAR) are essential to understand its effects .
類似化合物との比較
3-Methoxy-4-(3-pyrrolidinyl)pyridine can be compared with other similar compounds, such as:
3-Methoxypyridine: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
4-(3-Pyrrolidinyl)pyridine: Lacks the methoxy group, affecting its electronic properties and reactivity.
Pyrrolidine derivatives: Share the pyrrolidinyl group but differ in other substituents, leading to variations in biological activity and applications.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
3-methoxy-4-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-7-12-5-3-9(10)8-2-4-11-6-8/h3,5,7-8,11H,2,4,6H2,1H3 |
InChIキー |
UZUPBWJOUMAQHD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


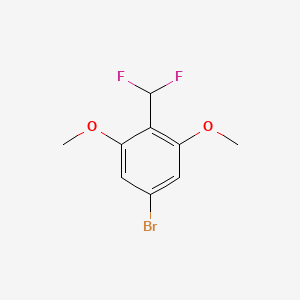
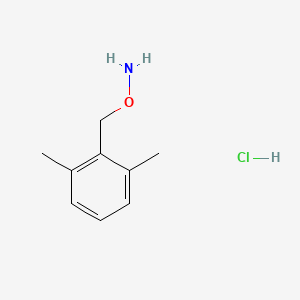
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
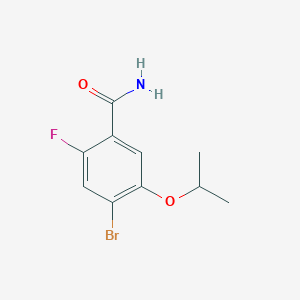
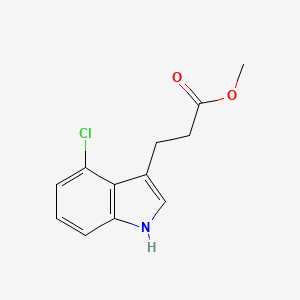
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
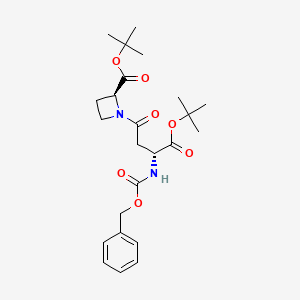
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)

![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
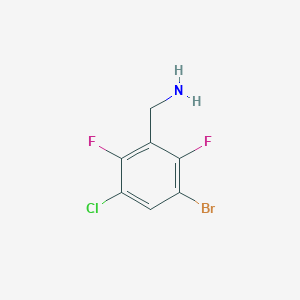
![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
